molecular formula C11H16O2S B14837527 2-(Tert-butoxy)-5-(methylsulfanyl)phenol

2-(Tert-butoxy)-5-(methylsulfanyl)phenol

Cat. No.: B14837527
M. Wt: 212.31 g/mol
InChI Key: AQZDWIKKWITHNM-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-5-(methylsulfanyl)phenol is an organic compound that features a tert-butoxy group and a methylsulfanyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of phenol with tert-butyl 2,2,2-trichloroacetimidate in the presence of a noncoordinating acid-base catalyst such as bis(trifluoromethane)sulfonimide and 2,6-lutidine . This method allows for the selective tert-butylation of phenols under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-5-(methylsulfanyl)phenol can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenol group can be reduced to form corresponding alcohols.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Tert-butoxy)-5-(methylsulfanyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-butoxy)-5-(methylsulfanyl)phenol involves its ability to undergo various chemical transformations. The tert-butoxy group provides steric hindrance, protecting the phenol group from unwanted reactions, while the methylsulfanyl group can participate in redox reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ethers: Similar in having a tert-butyl group attached to an oxygen atom.

    Methylsulfanyl phenols: Compounds with a methylsulfanyl group attached to a phenol ring.

Uniqueness

2-(Tert-butoxy)-5-(methylsulfanyl)phenol is unique due to the combination of both tert-butoxy and methylsulfanyl groups on the same phenol ring. This dual functionality provides enhanced stability and reactivity, making it valuable in various synthetic applications .

Properties

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-5-methylsulfanylphenol

InChI

InChI=1S/C11H16O2S/c1-11(2,3)13-10-6-5-8(14-4)7-9(10)12/h5-7,12H,1-4H3

InChI Key

AQZDWIKKWITHNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)SC)O

Origin of Product

United States

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